7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one
Description
7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one is a halogenated derivative of the benzoxazinone scaffold, a class of heterocyclic compounds characterized by a fused benzene and oxazine ring. The compound features a bromine atom at position 7 and two fluorine atoms at position 2, distinguishing it from naturally occurring benzoxazinoids like DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one) or DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) . Halogenation at these positions is expected to significantly alter its physicochemical properties (e.g., lipophilicity, metabolic stability) and bioactivity compared to non-halogenated analogs.
Properties
IUPAC Name |
7-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO2/c9-4-1-2-5-6(3-4)14-8(10,11)7(13)12-5/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWMDELYIRGKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(C(=O)N2)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451215-66-9 | |
| Record name | 7-bromo-2,2-difluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TEBA) in chloroform. This reaction proceeds through acylation followed by intramolecular cyclization to form the desired benzoxazinone ring .
Industrial Production Methods: While specific industrial production methods for 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one are not extensively documented, the general approach involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form complex cyclic structures through intramolecular reactions.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research explores its use as a lead compound for developing new therapeutic agents.
Industry: It is used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that it can bind to targets like epidermal growth factor receptor (EGFR), thereby disrupting signaling pathways essential for cancer cell growth .
Comparison with Similar Compounds
Key Observations:
- Halogenation Effects: The bromine and fluorine substituents in the target compound likely increase molecular weight and lipophilicity compared to hydroxyl- or methoxy-substituted analogs. This could enhance membrane permeability and bioavailability, as seen in synthetic benzoxazinone derivatives with electron-withdrawing groups .
- Bioactivity: Natural benzoxazinoids (e.g., DIMBOA) exhibit herbivore deterrent and antimicrobial properties , while halogenated analogs may show improved efficacy against phytopathogenic bacteria, as demonstrated by propanolamine-derived 1,4-benzoxazin-3-ones with electron-withdrawing substituents .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: Fluorine atoms at C2 and bromine at C7 are expected to increase logP (octanol-water partition coefficient) compared to DIBOA (logP ~0.5) or HBOA (logP ~1.2). This aligns with studies showing that halogenation improves agrochemical penetration into plant tissues .
- In contrast, hydroxylated benzoxazinoids like DIBOA are rapidly glucosylated or degraded in planta .
Antibacterial Potential
Propanolamine-appended 1,4-benzoxazin-3-one derivatives with electron-withdrawing groups (e.g., nitro, chloro) exhibit potent activity against phytopathogens like Pseudomonas syringae and Xanthomonas oryzae . The target compound’s bromo and difluoro groups may similarly enhance antibacterial activity, though specific data are unavailable.
Role in Plant Defense (Inference)
Natural benzoxazinoids function as defense compounds through direct toxicity or signaling. For example, DIMBOA-Glc is converted to HDMBOA-Glc (2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside), a more stable and toxic metabolite . The halogenated target compound may mimic these roles but with altered persistence or specificity.
Pharmacological Relevance
The halogenated derivative’s pharmacokinetics and safety profile would require evaluation due to possible bioaccumulation risks.
Biological Activity
7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one is a heterocyclic compound belonging to the benzoxazine family, recognized for its diverse biological activities. This compound has attracted significant attention due to its potential applications in medicinal chemistry, particularly in anticancer and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant case studies.
The molecular formula of 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one is with a molecular weight of 264.026 g/mol. The presence of bromine and difluoro groups enhances its lipophilicity and stability, which may improve its pharmacokinetic properties.
Target Interactions
Research indicates that compounds similar to 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one exhibit anticancer activity by interacting with specific cellular targets. These interactions can lead to:
- Inhibition of Cancer Cell Growth : It has been shown to inhibit growth in various human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer).
Molecular Mechanisms
The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Gene Expression Modulation : It could alter gene expression profiles associated with apoptosis and cell cycle regulation.
Anticancer Activity
7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one has demonstrated significant anticancer activity compared to standard chemotherapeutics like etoposide. In vitro studies have shown IC50 values indicating effective concentration ranges necessary for inhibiting cell growth across various cancer lines .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 5.0 | |
| MCF-7 | 7.5 | |
| A549 | 6.0 | |
| PC3 | 8.0 |
Case Studies
A notable study investigated the effects of 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one on HeLa cells. The results indicated a dose-dependent reduction in cell viability and an increase in apoptotic markers after treatment with the compound. Flow cytometry analysis confirmed significant apoptosis induction at higher concentrations .
Another study focused on the antibacterial properties of this compound, revealing that it exhibits notable activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections alongside its anticancer properties .
Comparative Analysis with Similar Compounds
When compared to other benzoxazine derivatives such as 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one and 6,7-Difluoro-1H-3,1-benzoxazine-2,4-dione, 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one stands out due to its unique substitution pattern that influences both its chemical reactivity and biological activity.
| Compound | Unique Features |
|---|---|
| 7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one | Lacks difluoro groups |
| 6,7-Difluoro-1H-3,1-benzoxazine-2,4-dione | Different substitution pattern |
| 7-Bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one | Unique bromine and difluoro substituents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
